
3-Sialyl-D-glucose (alpha/beta mixture)
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Overview
Description
3-Sialyl-D-glucose is a sialylated carbohydrate derivative where sialic acid (Neu5Ac) is α/β-anomerically linked to the 3-hydroxyl group of D-glucose. This compound is structurally significant due to its role in glycan-mediated biological processes, such as cell-cell recognition and immune modulation . The alpha/beta mixture arises from the anomeric configuration of the sialic acid residue, which influences its biochemical stability and receptor binding affinity. Sialylated carbohydrates like 3-sialyl-D-glucose are typically synthesized enzymatically or chemically, as demonstrated in studies involving sialyltransferases and glycosylation reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Sialyl-D-glucose (alpha/beta mixture) involves the glycosylation of sialic acid with glucose. This process typically requires the use of a glycosyl donor and acceptor, along with a catalyst to facilitate the reaction. The reaction conditions often include:
Temperature: The reaction is usually carried out at low temperatures to prevent decomposition of the reactants.
Solvent: Common solvents used include dichloromethane or acetonitrile.
Catalyst: Lewis acids such as boron trifluoride etherate are often used as catalysts.
Industrial Production Methods
Industrial production of 3-Sialyl-D-glucose (alpha/beta mixture) follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving:
Batch reactors: For controlled reaction conditions.
Purification steps: Including crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Sialyl-D-glucose (alpha/beta mixture) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced with others.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Solvents: Including water, methanol, or ethanol.
Major Products
The major products formed from these reactions include:
Oxidized derivatives: Such as sialic acid derivatives.
Reduced derivatives: Including various alcohol forms.
Substituted derivatives: Depending on the substituent introduced.
Scientific Research Applications
3-Sialyl-D-glucose (alpha/beta mixture) has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Plays a role in studying glycosylation processes and protein interactions.
Medicine: Investigated for its potential in drug development and therapeutic applications.
Industry: Utilized in the production of biochemical reagents and diagnostic tools.
Mechanism of Action
The mechanism of action of 3-Sialyl-D-glucose (alpha/beta mixture) involves its interaction with specific molecular targets and pathways:
Molecular Targets: It interacts with glycoproteins and glycolipids, influencing their structure and function.
Pathways: It is involved in glycosylation pathways, affecting protein folding, stability, and cell signaling.
Comparison with Similar Compounds
Structural Isomers: 3′-Sialyllactose vs. 3-Sialyl-D-Glucose
3′-Sialyllactose (Neu5Ac-α-2,3-Gal-β-1,4-Glc) is a trisaccharide with sialic acid attached to lactose (Gal-Glc). In contrast, 3-sialyl-D-glucose lacks the galactose moiety, directly linking sialic acid to glucose (Table 1).
Table 1: Structural Comparison of Sialylated Carbohydrates
Linkage Position: 3-Sialyl vs. 6-Sialyl Derivatives
The position of sialic acid attachment significantly alters physicochemical properties. For example:
- 3-Sialyl-D-glucose (α/β-2,3 linkage) exhibits higher metabolic stability compared to 6-sialyl-D-glucose (α-2,6 linkage), as the 3-position is less prone to enzymatic cleavage by sialidases .
- In NIH3T3 cells, α-2,6-sialyltransferase activity is upregulated in ras-transformed cells, favoring 2,6-linkages in glycoproteins. This suggests that 6-sialyl derivatives may dominate in pathological contexts, while 3-sialyl forms are more common in normal glycosylation .
Anomeric Configuration: Alpha vs. Beta Mixtures
The alpha/beta anomeric mixture in 3-sialyl-D-glucose affects its conformational flexibility and binding kinetics:
- Alpha anomers adopt a more rigid axial configuration, enhancing specificity for lectin receptors like siglecs.
- Beta anomers adopt an equatorial configuration, improving solubility and metabolic turnover . Studies on glycoconjugates show that alpha-linked sialosides are more resistant to acidic hydrolysis, making them preferable for oral drug formulations .
Biological Activity
3-Sialyl-D-glucose (α/β mixture) is a sialic acid derivative that plays a significant role in various biological processes, particularly in cell signaling, immune response, and cancer progression. This article explores its biological activity through a detailed examination of its mechanisms, implications in health and disease, and relevant research findings.
Overview of 3-Sialyl-D-glucose
3-Sialyl-D-glucose is characterized by the presence of sialic acid linked to glucose, which can exist in both α and β anomeric forms. Its molecular formula is C17H29NO14 with a molecular weight of approximately 471.41 g/mol . The compound is primarily studied for its role in glycosylation processes and its interactions with various biological molecules.
1. Sialylation and Cell Signaling:
Sialylation, the addition of sialic acid to glycoproteins or glycolipids, is crucial for modulating cell-cell interactions and signaling pathways. Research indicates that 3-sialyl-D-glucose can influence the activity of specific sialyltransferases, which are enzymes that catalyze the transfer of sialic acid to acceptor substrates. For instance, α2,3-sialyltransferases have been shown to modify integrins and other proteins involved in cell adhesion and migration .
2. Role in Cancer Progression:
Sialylation has been linked to tumor metastasis and immune evasion. Studies demonstrate that increased levels of sialylated glycans, including those containing 3-sialyl-D-glucose, correlate with enhanced metastatic potential in various cancers such as gastric and ovarian cancer . Specifically, hypersialylation promotes tumor cell survival and invasion by modifying the interaction between cancer cells and the immune system.
Case Studies
1. Sialylation in Gastric Cancer:
A study by Gomes et al. found that overexpression of ST3Gal IV, an enzyme responsible for α-2,3-sialylation, led to increased synthesis of sLe x antigen in gastric cancer cells (MKN45), enhancing their invasive phenotype both in vitro and in vivo . This suggests that targeting sialylation pathways may provide therapeutic avenues for managing gastric cancer.
2. Sialylation and Epithelial-Mesenchymal Transition (EMT):
Research conducted by Wu et al. revealed that TGF-β treatment increases ST3Gal I expression in ovarian cancer cells, leading to alterations in cellular adhesion markers such as E-cadherin and N-cadherin. This shift indicates a role for 3-sialyl-D-glucose in promoting EMT, a critical process in cancer metastasis .
Data Tables
Study | Findings | Implications |
---|---|---|
Gomes et al. (2020) | Increased ST3Gal IV leads to higher sLe x synthesis | Correlates with enhanced tumor invasiveness |
Wu et al. (2020) | TGF-β increases ST3Gal I expression affecting adhesion markers | Suggests involvement in EMT during cancer progression |
Qi et al. (2020) | Identified distinct α-2,3-sialyltransferases modifying integrins | Highlights specificity of sialylation in regulating cellular functions |
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing 3-sialyl-D-glucose with high α/β isomeric purity, and how can they be methodologically addressed?
- Answer : The synthesis of 3-sialyl-D-glucose often faces challenges in controlling stereoselectivity during glycosylation. Enzymatic methods using sialyltransferases (e.g., ST3Gal family) are preferred for regiospecificity, but chemical synthesis may yield mixtures. To improve purity:
- Use protected sialyl donors (e.g., thioglycosides) with activating agents like NIS/TfOH .
- Employ HPLC with chiral columns (e.g., Amide-80) to separate α/β anomers post-synthesis .
- Validate purity via 1H-NMR (distinct anomeric proton signals at δ 5.2–5.4 ppm for α, δ 4.5–4.7 ppm for β) and ESI-MS .
Q. How can researchers confirm the structural integrity of 3-sialyl-D-glucose in complex biological matrices?
- Answer : Combine orthogonal analytical techniques:
- Lectin-based assays (e.g., Maackia amurensis lectin for α2,3-linked sialic acid) to confirm linkage specificity .
- LC-MS/MS with collision-induced dissociation (CID) to fragment and identify sialyl-oligosaccharide motifs .
- Methylation analysis followed by GC-MS to map glycosidic linkages .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported bioactivity data for 3-sialyl-D-glucose (e.g., immune modulation vs. inertness)?
- Answer : Discrepancies may arise from:
- Isomeric contamination : Validate α/β ratios using ion-mobility spectrometry .
- Matrix effects : Use knockout cell models (e.g., ST3Gal-deficient macrophages) to isolate direct vs. indirect effects .
- Dose dependency : Perform dose-response assays (0.1–100 µM) to identify threshold effects, as low concentrations may fail to engage high-affinity receptors .
Q. How can researchers investigate the role of 3-sialyl-D-glucose in glycan-mediated pathogen adhesion (e.g., viral entry)?
- Answer :
- Surface plasmon resonance (SPR) : Immobilize 3-sialyl-D-glucose on sensor chips to quantify binding kinetics with viral proteins (e.g., influenza hemagglutinin) .
- Competitive inhibition assays : Pre-treat cells with synthetic 3-sialyl-D-glucose and measure pathogen adhesion via qPCR or fluorescence tagging .
- Glycan microarray screening : Include 3-sialyl-D-glucose in arrays to profile broad receptor interactions .
Q. What methodologies enable tracking 3-sialyl-D-glucose metabolism in vivo without interference from endogenous sialylated glycans?
- Answer :
- Stable isotope labeling : Synthesize 13C-labeled 3-sialyl-D-glucose and trace incorporation into tissues via nanoDESI-MS imaging .
- Click chemistry : Introduce alkyne tags during synthesis for post-administration detection with azide-fluorophore probes .
- Knockout models : Use sialyltransferase-deficient organisms (e.g., B4galt1−/− mice) to reduce background noise .
Q. Data Analysis & Validation
Q. How should researchers address conflicting NMR and crystallography data for 3-sialyl-D-glucose conformation?
- Answer :
- Molecular dynamics (MD) simulations : Compare experimental NMR NOE correlations with simulated glycosidic bond flexibility .
- Synchrotron radiation : Resolve crystal structures at <1.0 Å resolution to detect minor conformational subpopulations .
- Cross-validate using circular dichroism (CD) spectra to assess solution-state vs. solid-state conformations .
Q. What statistical approaches are recommended for analyzing dose-dependent glycomic effects of 3-sialyl-D-glucose in high-throughput studies?
- Answer :
- Hierarchical clustering : Group glycan profiles by similarity across doses to identify critical thresholds .
- ANOVA with Tukey’s post hoc test : Compare means of receptor activation across concentrations (α = 0.01 to reduce Type I errors).
- Machine learning : Train random forest models on glycomic datasets to predict bioactivity hotspots .
Properties
Molecular Formula |
C17H29NO14 |
---|---|
Molecular Weight |
471.4 g/mol |
IUPAC Name |
(2R,4S,5R,6R)-5-acetamido-4-hydroxy-2-[(2R,3R,5R,6R)-2,3,5-trihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-6-[(1R,2S)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
InChI |
InChI=1S/C17H29NO14/c1-5(21)18-9-6(22)2-17(16(28)29,31-13(9)10(24)7(23)3-19)32-14-11(25)8(4-20)30-15(27)12(14)26/h6-15,19-20,22-27H,2-4H2,1H3,(H,18,21)(H,28,29)/t6-,7-,8+,9+,10+,11+,12+,13+,14?,15+,17+/m0/s1 |
InChI Key |
GKHDMBQTTHCDCR-FCLOCSCXSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](C[C@](O[C@H]1[C@@H]([C@H](CO)O)O)(C(=O)O)OC2[C@@H]([C@H](O[C@H]([C@@H]2O)O)CO)O)O |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC2C(C(OC(C2O)O)CO)O)O |
Origin of Product |
United States |
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